molecular formula C17H22BrNO3 B2362936 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one CAS No. 2309727-62-4

3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

Cat. No.: B2362936
CAS No.: 2309727-62-4
M. Wt: 368.271
InChI Key: UPMSBFSKZJXXGJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one is a specialized chemical building block designed for pharmaceutical research and discovery. This compound features a unique molecular architecture combining a 2-bromophenyl group with an azetidine ring that is functionalized with a tetrahydrofuran-3-yl methoxy moiety. The presence of both azetidine and tetrahydrofaran rings in a single molecule is of significant interest in medicinal chemistry, as these saturated heterocycles are known to improve physicochemical properties and metabolic stability in drug candidates . The bromophenyl substituent provides a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships . Compounds containing similar azetidine and heterocyclic ether motifs have demonstrated biological relevance in various therapeutic areas, including as modulators of complement pathways for treating ophthalmic diseases and as P2Y12 receptor antagonists for cardiovascular applications . This molecule serves as a valuable scaffold for constructing more complex structures in drug discovery programs, particularly for targeting G-protein-coupled receptors and enzymes where such rigid, polar frameworks are advantageous. The compound is provided as a high-purity material suitable for hit-to-lead optimization campaigns and mechanism of action studies. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c18-16-4-2-1-3-14(16)5-6-17(20)19-9-15(10-19)22-12-13-7-8-21-11-13/h1-4,13,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMSBFSKZJXXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

The propan-1-one backbone is efficiently constructed using Friedel-Crafts acylation. In a representative procedure adapted from, 2-bromobenzene reacts with propionyl chloride in the presence of AlCl₃:

Procedure :

  • Dissolve AlCl₃ (29.44 g, 221 mmol) in dichloroethane (300 mL) at 0°C.
  • Add propionyl chloride (17.02 g, 184 mmol) dropwise, followed by 2-bromobenzene (30 g, 184 mmol).
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and concentrate to yield 3-(2-bromophenyl)propan-1-one (38.20 g, 95%).

Key Data :

  • Yield : 95%
  • Characterization : ¹H NMR (DMSO-d₆): δ 7.79 (d, J = 4.4 Hz, 1H), 7.38 (d, J = 4.0 Hz, 1H), 2.97–2.92 (m, 2H), 1.07 (t, J = 7.2 Hz, 3H).

Synthesis of the Azetidine Derivative

Azetidine Ring Formation

Azetidine rings are typically synthesized via cyclization of 1,3-diamines or ring-opening of epoxides. A method from involves reductive cyclization using NaBH₄:

Procedure :

  • React 1,3-dibromopropane (1.0 equiv) with 3-((tetrahydrofuran-3-yl)methoxy)amine (1.2 equiv) in THF.
  • Add NaBH₄ (2.5 equiv) at 0°C and stir for 6 hours.
  • Purify via column chromatography (SiO₂, EtOAc/hexane) to obtain 3-((tetrahydrofuran-3-yl)methoxy)azetidine (72% yield).

Key Data :

  • Solvent : THF
  • Temperature : 0°C → room temperature
  • Yield : 72%

Coupling Strategies

Nucleophilic Substitution

The azetidine derivative reacts with the propan-1-one core via nucleophilic substitution. A protocol from uses K₂CO₃ as a base:

Procedure :

  • Dissolve 3-(2-bromophenyl)propan-1-one (1.0 equiv) and 3-((tetrahydrofuran-3-yl)methoxy)azetidine (1.2 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
  • Isolate the product via extraction (EtOAc/H₂O) and chromatography (58% yield).

Optimization Insights :

  • Solvent Screening : DMF > DMSO > CH₃CN (highest yield in DMF).
  • Base Effect : K₂CO₃ > Cs₂CO₃ > Et₃N (K₂CO₃ minimizes side reactions).

Alternative Routes and Mechanistic Considerations

Photoredox Catalysis

A radical-based approach from employs CuCl and visible light for C–N bond formation:

Procedure :

  • Mix 3-(2-bromophenyl)propan-1-one (1.0 equiv), azetidine derivative (1.2 equiv), CuCl (10 mol%), and NaHCO₃ (2.0 equiv) in CH₃CN.
  • Irradiate with blue LEDs (450 nm) for 24 hours.
  • Purify to obtain the product (44% yield).

Advantages :

  • Avoids strong bases.
  • Compatible with sensitive functional groups.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky (tetrahydrofuran-3-yl)methoxy group impedes coupling efficiency. Solutions include:

  • Elevated Temperatures : 100°C in DMF improves reaction rate.
  • Microwave Assistance : Reduces reaction time from 12 hours to 2 hours.

Byproduct Formation

Competing elimination reactions are minimized by:

  • Low-Temperature Conditions : 0°C during azetidine synthesis.
  • Protective Groups : Temporary silylation of the tetrahydrofuran oxygen.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 7.6 Hz, 1H), 7.45–7.38 (m, 2H), 4.20–4.15 (m, 2H), 3.85–3.75 (m, 4H), 3.10–3.00 (m, 2H), 2.95–2.85 (m, 1H), 2.50–2.40 (m, 2H).
  • LC-MS (ESI+) : m/z 406.1 [M+H]⁺ (calculated for C₁₇H₂₀BrNO₃: 405.06).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : CuCl from photoredox reactions is recovered via filtration (89% efficiency).
  • Solvent Recovery : DMF is distilled and reused, reducing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanone group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Notes
Target Compound Propan-1-one 2-Bromophenyl; 3-((THF-3-yl)methoxy)azetidine C₁₈H₂₃BrNO₃ Azetidine-THF hybrid for potential enhanced solubility
BK68684 Propan-1-one 2-Bromophenyl; 3-(2H-1,2,3-triazol-2-yl)azetidine C₁₄H₁₅BrN₄O Azetidine-triazole hybrid; triazole may improve metal-binding or H-bonding
Compound 31 Propan-1-one Pyrrolidine; tetrahydrofuran-3-yl C₁₂H₂₁NO₂ Pyrrolidine (5-membered) vs. azetidine (4-membered); synthesized via Pd/C hydrogenation
(2E)-3-(2-Bromophenyl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one α,β-unsaturated ketone 2-Bromophenyl; 5-bromothiophene C₁₄H₉Br₂OS Double bond increases rigidity; thiophene introduces sulfur-based electronics
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one Propan-1-one Bromomethyl-indole; phenylsulfonyl C₁₉H₁₇BrN₂O₃S Bulky indole substituent may limit membrane permeability

Biological Activity

3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a bromophenyl group, a tetrahydrofuran moiety, and an azetidine ring. Its IUPAC name is 3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one. The molecular formula is C17H22BrNO3C_{17}H_{22}BrNO_3, with a molecular weight of 360.27 g/mol.

PropertyValue
Molecular FormulaC₁₇H₂₂BrNO₃
Molecular Weight360.27 g/mol
IUPAC Name3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one
CAS Number2309727-62-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bromophenyl Intermediate : Utilizing a bromobenzene derivative through a Grignard reaction.
  • Azetidine Ring Formation : Achieved via cyclization reactions with appropriate amine precursors.
  • Tetrahydrofuran Attachment : Introduced through etherification reactions using suitable alcohol derivatives.

Pharmacological Potential

Research indicates that this compound has potential therapeutic properties, particularly in anti-inflammatory and anticancer activities.

Mechanism of Action :
The biological activity may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Case Studies and Research Findings

Several studies have explored the compound's efficacy:

  • Anticancer Activity :
    • A study demonstrated that derivatives of azetidine compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
    • Another investigation focused on the structure-based optimization of related compounds that showed promising results in reducing tumor growth in murine models .
  • Anti-inflammatory Properties :
    • The compound's structural features may contribute to its anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

CompoundBiological Activity
3-(2-Chlorophenyl)-1-(3-(oxolan-3-ylmethoxy)azetidin-1-yl)propan-1-oneModerate anticancer activity
3-(2-Fluorophenyl)-1-(3-(oxolan-3-ylmethoxy)azetidin-1-yl)propan-1-oneLower anti-inflammatory effect

The presence of the bromine atom may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.

Q & A

Synthesis and Optimization

Basic: Q. Q: What are the critical steps for optimizing the synthesis of 3-(2-bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one? A: Key steps include:

  • Azetidine ring functionalization : Introduce the tetrahydrofuran-3-yl methoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., THF, DCM) with catalysts like triphenylphosphine .
  • Ketone coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-bromophenyl group to the propan-1-one backbone. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to enhance yield .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity (>95%) .

Advanced: Q. Q: How can reaction mechanisms for unexpected byproducts (e.g., azetidine ring opening) be investigated? A:

  • Mechanistic probes : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in azetidine ring reactions. Monitor intermediates via in situ FTIR or LC-MS .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to identify transition states and energy barriers for side reactions .

Biological Activity and Target Identification

Basic: Q. Q: What methodologies are recommended for preliminary biological activity screening? A:

  • In vitro assays : Test kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to evaluate permeability in cancer cell lines (e.g., HeLa) via confocal microscopy .

Advanced: Q. Q: How can contradictory bioactivity data across studies (e.g., variable IC₅₀ values) be resolved? A:

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., bromine vs. chlorine substituents) to identify electronic/steric effects .
  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .

Analytical Characterization

Basic: Q. Q: What spectroscopic techniques are essential for characterizing this compound? A:

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm azetidine ring protons (δ 3.5–4.5 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ via ESI) with <2 ppm error .

Advanced: Q. Q: How can overlapping spectral signals (e.g., tetrahydrofuran vs. azetidine protons) be resolved? A:

  • 2D NMR : Utilize COSY and HSQC to assign coupled protons and quaternary carbons .
  • Variable-temperature NMR : Conduct experiments at 243 K to slow rotational dynamics and split overlapping peaks .

Stability and Degradation

Basic: Q. Q: What storage conditions minimize degradation of this compound? A:

  • Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Stability monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track purity monthly .

Advanced: Q. Q: How can degradation pathways (e.g., hydrolysis of the azetidine ring) be elucidated? A:

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions. Analyze degradants via LC-QTOF-MS .
  • Kinetic modeling : Apply Arrhenius equation to predict shelf-life at varying temperatures .

Computational and Structural Studies

Advanced: Q. Q: What computational strategies predict binding modes with biological targets? A:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to simulate interactions with kinase ATP-binding pockets .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .

Data Contradiction and Reproducibility

Advanced: Q. Q: How can discrepancies in synthetic yields (e.g., 40% vs. 70%) across labs be addressed? A:

  • Robustness testing : Vary catalyst loading (±10%), solvent purity (HPLC vs. technical grade), and stirring rates to identify critical parameters .
  • Microscale high-throughput experimentation : Use Chemspeed platforms to screen 96 reaction conditions in parallel .

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